molecular formula C13H15N5O B13246969 2-{5-[(3aS,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl]-1,2,4-oxadiazol-3-yl}pyrazine

2-{5-[(3aS,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl]-1,2,4-oxadiazol-3-yl}pyrazine

Cat. No.: B13246969
M. Wt: 257.29 g/mol
InChI Key: NIUBDYIAKRTYHU-NOZJJQNGSA-N
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Description

“2-{5-[(3aS,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl]-1,2,4-oxadiazol-3-yl}pyrazine” is a complex organic compound that features a unique combination of a pyrazine ring and an oxadiazole ring fused with a cyclopentane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2-{5-[(3aS,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl]-1,2,4-oxadiazol-3-yl}pyrazine” typically involves multi-step organic reactions The process may start with the preparation of the cyclopentane derivative, followed by the formation of the oxadiazole ring through cyclization reactions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the cyclopentane ring, leading to the formation of ketones or alcohols.

    Reduction: Reduction reactions could target the oxadiazole ring, potentially converting it to an amine derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as halogens, alkylating agents, or nucleophiles like amines and thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while substitution could introduce various functional groups onto the pyrazine ring.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.

Biology

In biological research, the compound might be investigated for its potential as a bioactive molecule. Its structural features could interact with biological targets, making it a candidate for drug discovery.

Medicine

In medicinal chemistry, the compound could be explored for its potential therapeutic properties. Its ability to interact with specific molecular targets might make it useful in the treatment of certain diseases.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of “2-{5-[(3aS,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl]-1,2,4-oxadiazol-3-yl}pyrazine” would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-{5-[(3aS,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl]-1,2,4-oxadiazol-3-yl}pyridine
  • 2-{5-[(3aS,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl]-1,2,4-oxadiazol-3-yl}pyrimidine

Uniqueness

The uniqueness of “2-{5-[(3aS,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl]-1,2,4-oxadiazol-3-yl}pyrazine” lies in its specific combination of structural elements

Properties

Molecular Formula

C13H15N5O

Molecular Weight

257.29 g/mol

IUPAC Name

5-[(3aS,6aS)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl]-3-pyrazin-2-yl-1,2,4-oxadiazole

InChI

InChI=1S/C13H15N5O/c1-2-9-6-15-8-13(9,3-1)12-17-11(18-19-12)10-7-14-4-5-16-10/h4-5,7,9,15H,1-3,6,8H2/t9-,13-/m1/s1

InChI Key

NIUBDYIAKRTYHU-NOZJJQNGSA-N

Isomeric SMILES

C1C[C@@H]2CNC[C@@]2(C1)C3=NC(=NO3)C4=NC=CN=C4

Canonical SMILES

C1CC2CNCC2(C1)C3=NC(=NO3)C4=NC=CN=C4

Origin of Product

United States

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